Tris((2-hydroxyethyl)ammonium) citrate

Description

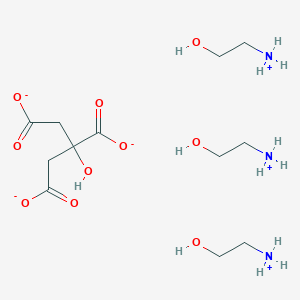

Tris((2-hydroxyethyl)ammonium) citrate is an ammonium salt derived from citric acid, where the cation consists of a tris(2-hydroxyethyl)ammonium group. Its synthesis involves neutralizing citric acid with tris(2-hydroxyethyl)amine, forming a compound with distinct structural and functional properties. Structural studies reveal that the tris(2-hydroxyethyl)ammonium cation can adopt non-traditional conformations, differing from the typical tricyclic endo-conformation observed in other quaternary ammonium salts . This compound is registered under CAS RN 21829-50-5 and is classified as a "known" substance under the EU REACH regulation .

Properties

CAS No. |

21829-50-5 |

|---|---|

Molecular Formula |

C12H29N3O10 |

Molecular Weight |

375.37 g/mol |

IUPAC Name |

2-hydroxyethylazanium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*4H,1-3H2 |

InChI Key |

USDOPHAAWSJWLS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization in Solvent or Solvent-Free Conditions

The most common and effective method to prepare tris((2-hydroxyethyl)ammonium) citrate is by direct neutralization of citric acid with tris(2-hydroxyethyl)amine. This can be done either in minimal solvent or under solvent-free conditions:

Solvent-assisted reaction: A minimal amount of methanol (MeOH) or water is used to dissolve the reagents. The mixture is heated with stirring at around 323 K (50 °C) until the reaction completes, typically within 1 hour. Thin-layer chromatography (t.l.c.) and nuclear magnetic resonance (NMR) spectroscopy confirm the reaction progress and purity. Methanol is the only impurity detected initially, but its removal by heating can cause condensation impurities.

Solvent-free reaction: Heating the solid citric acid with tris(2-hydroxyethyl)amine at 323 K without solvent leads to faster reaction times (15 to 60 minutes depending on the acid). This method yields very pure salts with minimal impurities, as confirmed by NMR. To avoid condensation byproducts, the product is freeze-dried by lyophilization rather than heated to dryness.

Controlled Neutralization Using Aqueous Solutions and Ammonia

An alternative approach, more common in industrial ammonium citrate preparation but adaptable for this compound, involves:

- Preparing an aqueous citric acid solution (20–40% concentration).

- Passing this solution into a controlled flow of tris(2-hydroxyethyl)amine or ammonia under regulated pH and temperature conditions.

- Controlling the neutralization heat and vacuum concentration to maintain temperatures between 60–75 °C and pH around 6.2–7.0.

- Subsequent crystallization by cooling, centrifugation, and drying steps.

- Recycling mother liquors after decolorization and impurity removal steps.

Though this method is described for ammonium citrate, the principles of controlled neutralization and purification can be adapted for this compound synthesis.

Detailed Experimental Data and Findings

Reaction Conditions and Purity

| Method | Temperature (K) | Reaction Time (min) | Solvent | Purity (%) | Water Content (wt %) | Notes |

|---|---|---|---|---|---|---|

| Methanol-assisted | 323 | ~60 | Minimal MeOH | ≥99 | 0.7 | Methanol impurity initially present; heating causes condensation impurities |

| Solvent-free heating | 323 | 15–60 | None | ≥99 | 0.7 | Pure salts obtained; freeze-drying recommended to avoid impurities |

| Aqueous neutralization (industrial) | 333–348 (60–75 °C) | Variable | Water (20–40%) | High | Not specified | Controlled pH and vacuum concentration; crystallization and purification steps |

Data adapted from recent ACS Journal of Chemical & Engineering Data study and patent literature

Analytical Confirmation

NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the formation of the tris((2-hydroxyethyl)ammonium) cation and citrate anion with high purity and absence of side products when solvent-free heating and lyophilization are used.

Thin-Layer Chromatography (t.l.c.): Used to monitor reaction completion, showing no residual starting materials after the reaction time.

Karl Fischer Titration: Used to determine water content, which remains low (~0.7 wt%) in the final product prepared by solvent-free methods.

Mechanistic and Thermodynamic Considerations

The proton transfer from citric acid to tris(2-hydroxyethyl)amine is driven by the acid-base neutralization, forming a protic ionic liquid.

Quantum-chemical calculations indicate that triethanolamine can form both ionic complexes and hydrogen-bonded molecular complexes with acids, influencing the purity and stability of the final salt.

The degree of proton transfer and ionicity depends on the acid strength and reaction conditions, with this compound showing high ionicity (~86%) and purity when prepared under optimized conditions.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Methanol-assisted neutralization | Minimal solvent, heating at 323 K, 1 h | Simple, good purity | Methanol removal can cause impurities |

| Solvent-free heating | Heating solid reagents at 323 K, 15–60 min | High purity, no solvent residues | Requires freeze-drying to avoid condensation |

| Aqueous neutralization with controlled ammonia flow | Controlled pH and temperature, vacuum concentration | Scalable, industrially viable | More complex, requires purification steps |

Chemical Reactions Analysis

Types of Reactions

Tris((2-hydroxyethyl)ammonium) citrate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced under suitable conditions to form the corresponding alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Biochemical Applications

Chelating Agent

Tris((2-hydroxyethyl)ammonium) citrate acts as a chelating agent, effectively binding metal ions. This property is particularly useful in biochemical assays and processes where metal ions can interfere with reactions or where they need to be sequestered for analysis. Its ability to form stable complexes enhances the accuracy of analytical techniques such as spectrophotometry and chromatography .

Buffering Agent

Due to its buffering capacity, this compound is often utilized in biological research to maintain pH levels during experiments. It is particularly effective in biological systems where maintaining a stable pH is crucial for enzyme activity and stability .

Pharmaceutical Applications

Drug Formulation

In the pharmaceutical industry, this compound is used as an excipient in drug formulations. Its properties help in stabilizing active pharmaceutical ingredients (APIs), enhancing solubility, and improving bioavailability. This is particularly relevant for drugs that are poorly soluble in water .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at preventing microbial growth. This application is significant in the development of topical antiseptics and preservatives for pharmaceutical products .

Environmental Applications

Water Treatment

The chelating properties of this compound make it suitable for use in water treatment processes. It can effectively bind heavy metals, reducing their toxicity and facilitating their removal from contaminated water sources . This application is particularly relevant in industrial effluent treatment where metal ion contamination is common.

Soil Remediation

In environmental science, this compound can assist in soil remediation efforts by mobilizing heavy metals from contaminated soils, allowing for their extraction and safe disposal. Its ability to form stable complexes with various metal ions aids in the rehabilitation of polluted sites .

Case Study 1: Biochemical Assays

A study conducted on the stabilization of enzymes used this compound as a buffering agent. The results demonstrated enhanced enzyme activity and stability over extended periods compared to controls without the chelator.

Case Study 2: Pharmaceutical Formulations

In a formulation study for a poorly soluble antibiotic, researchers incorporated this compound as an excipient. The final product showed improved solubility and bioavailability, leading to better therapeutic outcomes in animal models.

Case Study 3: Water Treatment Efficacy

A pilot study on wastewater treatment employed this compound to assess its efficiency in removing lead from industrial effluents. The findings indicated a significant reduction of lead concentrations, validating its potential as an effective treatment agent.

Mechanism of Action

The mechanism of action of tris((2-hydroxyethyl)ammonium) citrate involves its ability to disrupt hydrogen-bonding networks and interact with various molecular targets. The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can form hydrogen bonds with other molecules, affecting their stability and reactivity. The citrate anion can chelate metal ions, influencing various biochemical and chemical processes .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of Tris((2-hydroxyethyl)ammonium) citrate with triammonium citrate (tribasic), diammonium hydrogen citrate (dibasic), and trisodium citrate dihydrate:

Research Findings and Key Differentiators

Structural Conformation : this compound exhibits unique cation conformations, diverging from the typical endo-conformation seen in simpler ammonium salts. This structural flexibility may enhance its solubility or interaction with biomolecules .

Synthesis and pH Control : Triammonium citrate synthesis requires precise pH control (~9.45) and crystallization conditions to ensure purity ≥97% , whereas trisodium citrate is produced via citric acid neutralization with sodium hydroxide, yielding a neutral pH product .

Environmental Impact : Both triammonium citrate and this compound are considered low-risk due to ionic dissociation, but trisodium citrate has broader regulatory acceptance in food and healthcare .

Biological Activity

Tris((2-hydroxyethyl)ammonium) citrate, a protic ionic liquid (PIL), has garnered attention for its unique properties and potential applications in various biological contexts. This article delves into its synthesis, characterization, and biological activities, supported by data tables and relevant case studies.

1. Synthesis and Characterization

This compound is synthesized through the reaction of tris(2-hydroxyethyl)amine with citric acid. The synthesis typically yields a viscous syrup-like substance with high purity (≥99%) as confirmed by NMR spectroscopy. The molecular formula is with a molecular weight of approximately 375.37 g/mol .

Table 1: Synthesis Parameters

| Reagent | Amount | Reaction Time | Yield |

|---|---|---|---|

| Tris(2-hydroxyethyl)amine | 16.15 g (107.17 mmol) | 1 hour | ≥99% |

| Citric Acid | 20.80 g (107.17 mmol) |

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting the cell membrane integrity of bacteria, leading to cell lysis. A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial formulations .

2.2 Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been evaluated using various cell lines. Results indicate low cytotoxicity at concentrations typically used in therapeutic applications. For instance, in vitro assays showed that concentrations up to 100 µM did not significantly affect cell viability in human fibroblast cells .

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 92 |

3.1 Application in Drug Delivery Systems

A notable application of this compound is in drug delivery systems, particularly for hydrophilic drugs. Its ability to form stable complexes enhances the solubility and bioavailability of poorly soluble drugs. In a study involving a model drug, the incorporation of this compound into polymeric nanoparticles significantly improved drug release profiles compared to traditional carriers .

3.2 Use in Biopolymer Disruption

This compound has been explored for its ability to disrupt hydrogen-bonding networks in biopolymers, such as cellulose and chitin. This property is valuable in applications requiring the modification or degradation of biopolymers for industrial processes or environmental remediation .

4. Conclusion

This compound demonstrates promising biological activities, including antimicrobial effects and low cytotoxicity, making it suitable for various applications in pharmaceuticals and biotechnology. Its unique properties as a protic ionic liquid provide opportunities for further research and development in drug delivery systems and biopolymer applications.

Q & A

Basic Research Questions

Q. How can Tris((2-hydroxyethyl)ammonium) citrate buffer solutions be prepared and optimized for enzymatic assays?

- Methodological Answer : Buffer preparation involves adjusting pH using citric acid and Tris base. For example, 0.1 M Tris-HCl (pH 8.5) with 25% glycerol stabilizes enzymes like citrate synthase during activity assays . Optimization includes testing additives (e.g., PEG 600 or ammonium sulfate) to enhance protein solubility. Titration (≥97% purity) ensures reagent consistency .

Q. What are the critical considerations for using this compound in microbial growth media?

- Methodological Answer : In Simmons citrate agar, sodium citrate (2 g/L) serves as the sole carbon source, while ammonium dihydrogen phosphate (1 g/L) acts as the nitrogen source. Magnesium sulfate (0.2 g/L) is added to support microbial metabolism. Bromothymol blue indicates pH shifts during citrate utilization . Pre-sterilization pH adjustment to 6.9 is critical for assay reproducibility .

Q. How does this compound compare to other buffers (e.g., HEPES or phosphate) in maintaining protein stability?

- Methodological Answer : Tris-citrate buffers (pH 4.0–8.5) are preferred for metal-ion chelation, reducing precipitation in protein solutions. Unlike phosphate buffers, citrate does not interfere with enzymatic reactions involving kinases or phosphatases. Compatibility with cryoprotectants like glycerol (25%) makes it suitable for long-term storage at -20°C .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction (296 K, Cu-Kα radiation) reveals hydrogen-bonding networks. For example, O–H⋯N and O–H⋯S interactions stabilize the crystal structure of tris(2-hydroxyethyl)ammonium salts. Displacement parameters (Uiso) are refined using SHELXTL, with hydrogen atoms placed at idealized positions (C–H = 0.93–0.97 Å) .

Q. What strategies mitigate interference from this compound in LC-MS analyses?

- Methodological Answer : Citrate’s non-volatility and high salt content can suppress ionization. Replace with volatile buffers (e.g., ammonium formate, pH 4.7) for LC-MS. If citrate is essential, use post-column ion suppression or dilute samples below 10 mM. Validate recovery rates using spiked standards .

Q. How can conflicting molecular formula reports for triammonium citrate be reconciled?

- Methodological Answer : Discrepancies (e.g., C₆H₁₇N₃O₇ vs. C₆H₁₄N₂O₇) arise from hydration states or counterion variations. Confirm identity via elemental analysis (e.g., C 49.37%, H 6.33%, N 8.86%) and FT-IR spectroscopy (carboxylate stretches at 1580–1650 cm⁻¹) .

Q. What experimental designs address citrate-mediated inhibition in iron-dependent assays?

- Methodological Answer : Citrate chelates Fe³⁺, altering reaction kinetics. Include iron-replete controls (e.g., 0.5 mM FeCl₃) to assess interference. For iron-sensitive assays (e.g., aconitase activity), replace citrate with non-chelating buffers like MOPS. Quantify free iron using ferrozine-based spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.